An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)phenol (CAS 658062-74-9) for Drug Discovery Professionals
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)phenol (CAS 658062-74-9) for Drug Discovery Professionals
Introduction: The Strategic Value of the Trifluoroethoxy Motif in Phenolic Scaffolds
Phenolic structures are a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals and natural products.[1] The strategic modification of the phenolic hydroxyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the meta-position of the phenol ring, yielding 3-(2,2,2-trifluoroethoxy)phenol, creates a building block of considerable interest for drug discovery programs.
The trifluoroethoxy moiety is a bioisostere of other small alkyl ether groups but imparts a unique combination of properties. The high electronegativity of the fluorine atoms and the strength of the C-F bond contribute to increased metabolic stability and enhanced lipophilicity.[2] These characteristics can lead to improved oral bioavailability, better tissue penetration, and a longer half-life of drug candidates. This guide provides a comprehensive technical overview of 3-(2,2,2-trifluoroethoxy)phenol, including its synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics.
Physicochemical Properties and Data Summary
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The following table summarizes the key known and predicted properties of 3-(2,2,2-trifluoroethoxy)phenol.
| Property | Value | Source |
| CAS Number | 658062-74-9 | [3] |
| Molecular Formula | C₈H₇F₃O₂ | [4] |
| Molecular Weight | 192.14 g/mol | |
| Monoisotopic Mass | 192.03981 Da | [4] |
| Predicted XlogP | 2.7 | [4] |
| Predicted Mass Spectrum ([M+H]⁺) | m/z 193.04709 | [4] |
| Predicted Mass Spectrum ([M-H]⁻) | m/z 191.03253 | [4] |
Synthesis of 3-(2,2,2-Trifluoroethoxy)phenol: A Proposed Protocol
While a specific, peer-reviewed synthesis protocol for 3-(2,2,2-trifluoroethoxy)phenol is not widely available in the public literature, a robust and logical approach can be designed based on established synthetic methodologies for aryl ethers. The Williamson ether synthesis provides a reliable and scalable route. The following protocol is a well-established method for the synthesis of similar aryl ethers and is proposed as a starting point for the preparation of the title compound.
Proposed Synthetic Route: Williamson Ether Synthesis
This method involves the O-alkylation of a phenol with an alkyl halide or tosylate in the presence of a base. For the synthesis of 3-(2,2,2-trifluoroethoxy)phenol, resorcinol (1,3-dihydroxybenzene) is a logical and readily available starting material. Selective mono-alkylation can be achieved by carefully controlling the stoichiometry of the reagents.
Caption: Proposed workflow for the synthesis of 3-(2,2,2-Trifluoroethoxy)phenol.
Step-by-Step Experimental Protocol (Proposed)
Materials:
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Resorcinol
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2,2,2-Trifluoroethyl tosylate (or a suitable trifluoroethyl halide)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
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Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension.
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Alkylation: Add 2,2,2-trifluoroethyl tosylate (1.1 equivalents) to the mixture.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the solvent and temperature.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-(2,2,2-trifluoroethoxy)phenol.
Causality Behind Experimental Choices:
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Choice of Base: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions.
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Stoichiometry: Using a slight excess of the trifluoroethylating agent ensures complete consumption of the starting phenol, while a controlled amount of base helps to favor mono-alkylation.
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Solvent: Acetone and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction. DMF can often accelerate the reaction due to its higher boiling point and ability to solvate cations.
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Purification: Column chromatography is a standard and effective method for separating the desired mono-alkylated product from any unreacted starting material and di-alkylated by-product.
Applications in Drug Discovery: A Strategic Building Block
The incorporation of the 3-(2,2,2-trifluoroethoxy)phenyl moiety into a drug candidate can be a powerful strategy to optimize its pharmacological profile. While specific examples detailing the use of 3-(2,2,2-trifluoroethoxy)phenol are not extensively documented in publicly available literature, its structural features make it an attractive building block for several important classes of drug targets.
Potential as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The phenol group can serve as a key hydrogen bond donor or acceptor in the hinge region of the ATP binding site of many kinases. The 3-(2,2,2-trifluoroethoxy)phenyl group can be strategically employed to:
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Enhance Lipophilicity: The trifluoroethoxy group increases the lipophilicity of the molecule, which can improve cell permeability and oral absorption.
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Modulate pKa: The electron-withdrawing nature of the trifluoroethoxy group will lower the pKa of the phenolic hydroxyl, potentially altering its hydrogen bonding characteristics and selectivity for specific kinase targets.
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Improve Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.
Caption: Conceptual role of the 3-(2,2,2-trifluoroethoxy)phenol moiety in a kinase inhibitor.
Utility in the Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are another major class of drug targets. Ligands for GPCRs often possess aromatic moieties that engage in key interactions within the receptor's binding pocket. The 3-(2,2,2-trifluoroethoxy)phenyl group can be incorporated into GPCR modulator scaffolds to:
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Fine-tune Receptor-Ligand Interactions: The unique electronic and steric properties of the trifluoroethoxy group can be used to optimize binding affinity and selectivity for a specific GPCR subtype.
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Improve CNS Penetration: For GPCRs in the central nervous system, the increased lipophilicity imparted by the trifluoroethoxy group can facilitate crossing of the blood-brain barrier.
Conclusion and Future Perspectives
3-(2,2,2-Trifluoroethoxy)phenol represents a valuable and strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a phenolic hydroxyl group for key interactions and a trifluoroethoxy moiety for enhancing drug-like properties makes it a versatile tool for the design of novel therapeutics. While detailed public data on this specific isomer is limited, the foundational principles of its synthesis and application are well-understood. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the use of fluorinated building blocks like 3-(2,2,2-trifluoroethoxy)phenol is expected to become increasingly prevalent in the pursuit of safer and more effective medicines.
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